

Application Notes and Protocols: Quantifying Pentosidine in Bone Collagen to Assess Fracture Risk

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Compound of Interest		
Compound Name:	Pentosidine	
Cat. No.:	B029645	Get Quote

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Introduction

The accumulation of advanced glycation end products (AGEs) in bone collagen is increasingly recognized as a critical determinant of bone quality and fracture susceptibility, independent of bone mineral density (BMD).[1] **Pentosidine**, a well-characterized AGE, forms non-enzymatic cross-links between collagen fibers, leading to increased bone fragility.[2][3] Consequently, the accurate quantification of **pentosidine** in bone collagen has emerged as a valuable tool in preclinical and clinical research to assess fracture risk, particularly in populations with metabolic diseases such as diabetes mellitus and in age-related osteoporosis.[4][5][6]

These application notes provide detailed protocols for the quantification of **pentosidine** in bone collagen using High-Performance Liquid Chromatography (HPLC) and Enzyme-Linked Immunosorbent Assay (ELISA). Additionally, we present a summary of quantitative data from various studies to facilitate the interpretation of results and a diagram of the relevant signaling pathway to provide a deeper biological context.

Data Presentation: Quantitative Correlation of Pentosidine with Fracture Risk



Methodological & Application

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The following tables summarize key findings from studies investigating the association between **pentosidine** levels and fracture risk.



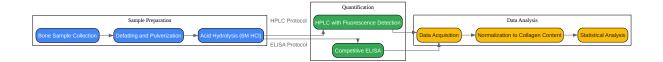
Matrix	Patient Population	Key Finding	Quantitative Data	Citation
Bone & Serum	Patients with hip fractures vs. osteoarthritis	Higher pentosidine in fracture group	Serum and bone pentosidine concentrations were significantly higher in subjects with hip fractures compared to those with osteoarthritis.	[3]
Urine	Older adults with Type 2 Diabetes	Increased clinical fracture incidence	A 1-standard deviation increase in log pentosidine was associated with a relative hazard for clinical fracture of 1.42 in individuals with diabetes.	[6]
Urine	Older adults with Type 2 Diabetes	Increased vertebral fracture prevalence	For a 1-standard deviation increase in log pentosidine, the odds ratio for prevalent vertebral fracture was 5.93 in those with diabetes.	[6]
Plasma	Patients with chronic liver disease	Independent factor for	Higher plasma pentosidine levels were	[7]



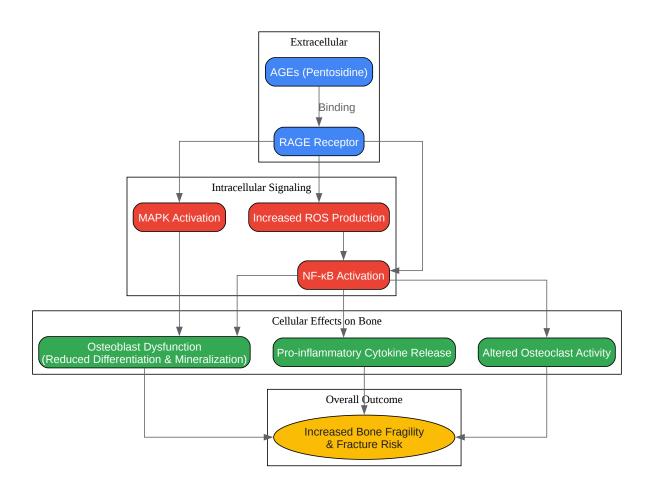
		prevalent fractures	independently associated with prevalent fractures (Odds Ratio = 1.069).	
Bone	Human bone specimens	Association with age and Type 2 Diabetes	Pentosidine content is higher in older individuals and in those with Type 2 Diabetes, which is correlated with weaker bone mechanical properties.	[5][8]
Urine	Patients with severe osteoporosis	Association with fracture incidence	Urinary pentosidine levels are associated with the incidence of fractures in patients with severe osteoporosis.	[9]

Experimental Workflow for Pentosidine Quantification









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